molecular formula C14H15NO2S B1270361 {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid CAS No. 131817-93-1

{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid

Cat. No.: B1270361
CAS No.: 131817-93-1
M. Wt: 261.34 g/mol
InChI Key: DASVXRJADIYRNJ-UHFFFAOYSA-N
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Description

{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid is a chemical compound characterized by the presence of a pyrrole ring substituted with dimethyl groups at positions 2 and 5, a phenyl ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylfuran with ammonia in the presence of a catalyst.

    Attachment of the Phenyl Group: The pyrrole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing species.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alkoxides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes involved in oxidative stress pathways, thereby exerting its effects. The sulfanyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid: This compound is structurally similar but lacks the sulfanyl group.

    [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol: Another similar compound where the acetic acid moiety is replaced by a methanol group.

Uniqueness

The presence of the sulfanylacetic acid moiety in {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-10-3-4-11(2)15(10)12-5-7-13(8-6-12)18-9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASVXRJADIYRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354237
Record name {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131817-93-1
Record name NSC731231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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